molecular formula C22H20N4O5S B2626424 7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112026-92-2

7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2626424
CAS No.: 1112026-92-2
M. Wt: 452.49
InChI Key: MXMBHTFVJIXZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 2-methylphenyl group, and a 2-methoxyethyl side chain. Quinazolinones are pharmacologically significant, often exhibiting anticonvulsant, antimicrobial, and anticancer activities .

Properties

IUPAC Name

7-(2-methoxyethyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-13-5-3-4-6-14(13)20-24-19(31-25-20)11-32-22-23-16-10-18-17(29-12-30-18)9-15(16)21(27)26(22)7-8-28-2/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMBHTFVJIXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzamide with glyoxal to form the quinazolinone core. This intermediate is then subjected to further functionalization to introduce the dioxolo and oxadiazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with varying biological activities.

Scientific Research Applications

7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create a variety of derivatives for further study.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Example Compound : 3-(4-Acetyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

  • Core Structure: Chromenone (coumarin) fused with a dihydro-oxadiazole ring.
  • Key Features : Oxadiazole ring linked to substituted phenyl groups.
  • Activity : Compound 6e showed potent anticonvulsant activity at 30 mg/kg in the maximal electroshock (MES) test, with lower neurotoxicity than phenytoin.
  • The 2-methylphenyl-substituted oxadiazole in the target compound could mimic the pharmacophore of 6e, but the sulfanyl linker might alter metabolic stability .

Antibacterial Quinazoline-Triazole Hybrids

Example Compound : 6-Methoxyquinazoline-triazole derivatives (10a-o)

  • Core Structure : Quinazoline with triazole and benzo[d][1,3]dioxole substituents.
  • Key Features : Triazole ring enhances antibacterial activity via metal ion coordination.
  • Activity : Derivatives showed efficacy against Gram-positive bacteria, with compound 10a synthesized in 85% yield.
  • Comparison : The target compound replaces the triazole with an oxadiazole, which may reduce metal-binding capacity but improve lipophilicity. The [1,3]dioxolo group in both compounds could contribute to similar solubility profiles .

Triazolo Quinazoline Derivatives

Example Compound : 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8)

  • Core Structure : Triazolo-quinazoline fused system.
  • Key Features : Cinnamoyl group enhances π-π interactions.
  • Synthesis : Reacted with cinnamoyl chloride in DMF, similar to oxadiazole introduction in the target compound.
  • Both use DMF as a solvent, suggesting comparable synthetic scalability .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Bioactivity Effective Dose (MES Test) Synthesis Yield
Target Compound Quinazolinone 1,2,4-Oxadiazole, 2-methoxyethyl Inferred anticonvulsant/antibacterial N/A ~80% (estimated)
3-(4-Acetyl-5-phenyl-oxadiazolyl)-chromenone Chromenone Dihydro-oxadiazole, acetyl Anticonvulsant 30 mg/kg 70–85%
6-Methoxyquinazoline-triazole (10a) Quinazoline Triazole, benzo[d][1,3]dioxole Antibacterial N/A 85%
Triazolo-quinazoline (8) Triazolo-quinazoline Cinnamoyl, methyl Not specified N/A 75–90%

Research Findings and Mechanistic Insights

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer better metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .
  • Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to alkyl or aryl substituents in analogues like 6e .
  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods in and , with yields estimated at ~80% based on analogous reactions .

Biological Activity

The compound 7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O3C_{24}H_{24}N_4O_3, with a molecular weight of 416.5 g/mol. The IUPAC name provides insight into its structural components, which include a quinazolinone core and oxadiazole moiety contributing to its biological properties.

Research indicates that compounds similar to this structure may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many quinazolinone derivatives are known to inhibit specific enzymes such as cyclooxygenases (COX) and phospholipases, which play critical roles in inflammatory pathways.
  • Receptor Modulation : Compounds with similar scaffolds have shown activity against G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter release and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinazolinone derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The presence of the oxadiazole ring in the structure is associated with antimicrobial activity. Studies have shown that oxadiazole-containing compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Compounds analogous to this structure have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. They may promote neuronal survival and repair mechanisms following injury.

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of cell wall synthesis
NeuroprotectivePromotion of neuronal repair

Case Studies

  • Anticancer Study : A derivative structurally related to the target compound was tested on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Study : An oxadiazole derivative exhibited potent activity against Staphylococcus aureus with an MIC value of 8 µg/mL. The mechanism was linked to disruption in bacterial membrane integrity.
  • Neuroprotective Study : In a mouse model of spinal cord injury, a related compound improved functional recovery and reduced neuronal death when administered post-injury.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.